Coprostane

Description

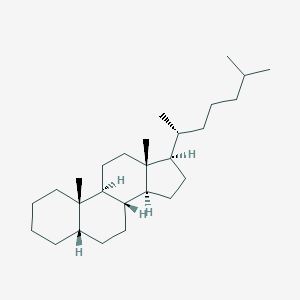

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-CJPSHIORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025616 | |

| Record name | Coprostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Coprostane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5beta-Cholestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-20-9 | |

| Record name | 5β-Cholestane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coprostane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coprostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COPROSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P255N992E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biogeochemical Cycling and Environmental Fate of Coprostane

Sources and Origins of Coprostane in Natural Environments

Fecal Sterol Precursors and Their Microbial Conversion

Two main metabolic pathways have been proposed for the conversion of cholesterol to coprostanol by intestinal microorganisms nih.govencyclopedia.pubresearchgate.net:

Direct stereospecific reduction: This pathway involves the direct saturation of the Δ5 double bond of cholesterol mdpi.comnih.govresearchgate.net.

Indirect pathway: This pathway involves intermediate formation of ketone compounds. Cholesterol is first oxidized to 4-cholesten-3-one (B1668897) (cholestenone), which then undergoes reduction to 5β-cholestan-3-one (coprostanone), and finally, a further reduction yields coprostanol wikipedia.orgmdpi.comnih.govcaymanchem.comhmdb.ca.

Bacteria such as Eubacterium coprostanoligenes and certain Bacteroides and Clostridium strains have been identified as key players in this conversion process mdpi.comresearchgate.netconfex.comresearchgate.net. The efficiency of this conversion varies among individuals, with some humans being "high converters" (almost complete cholesterol conversion) and others being "low or inefficient converters" mdpi.comresearchgate.netnih.gov.

Influence of Animal Type on this compound Production

The production and profile of fecal sterols, including this compound, are influenced by the animal type, reflecting their diet and gut microbiota composition wikipedia.orgcopernicus.org. While this compound is a general indicator of fecal matter from higher animals, its relative abundance and the ratios with other sterols can help distinguish sources.

For instance, coprostanol is a predominant fecal sterol in human waste, often comprising over 50% of total sterols mdpi.comconicet.gov.ar. In contrast, herbivores like cows and sheep, which consume terrestrial plant matter rich in β-sitosterol, produce 24-ethylcoprostanol as a dominant fecal biomarker wikipedia.orgcopernicus.orgconicet.gov.ar.

The following table illustrates typical fecal sterol profiles that can aid in source differentiation:

| Animal Type | Predominant Fecal Sterol(s) | Key Biomarker Ratios |

| Humans | Coprostanol, Epicoprostanol (B1214048) wikipedia.orgconicet.gov.armdpi.com | High Coprostanol/(Coprostanol + Epicoprostanol) ratio conicet.gov.ar |

| Herbivores (e.g., Cows, Sheep) | 24-Ethylcoprostanol wikipedia.orgconicet.gov.ar | High 24-Ethylcoprostanol/(Coprostanol + 24-Ethylcoprostanol) ratio conicet.gov.ar |

| Omnivores (e.g., Pigs, Dogs) | Coprostanol, Epicoprostanol, 24-Ethylcoprostanol (variable) nih.gov | Variable, often a mix of C27 and C29 sterols nih.gov |

Note: this compound is the hydrocarbon derivative of coprostanol, formed through diagenesis geoscienceworld.orguniroma1.it.

Environmental Transport and Distribution of this compound

This compound, being a hydrophobic compound, exhibits resistance to degradation and can persist in the environment for extended periods ontosight.aicymitquimica.com. This characteristic makes it a valuable long-term indicator of fecal contamination.

Transport in Aquatic Systems (Water and Sediments)

In aquatic environments, this compound is largely insoluble in water and tends to bind to particulate organic matter, leading to its accumulation in sediments ontosight.aiscielo.br. This property makes it an effective tracer for sewage contamination in rivers, lakes, and marine settings wikipedia.orgontosight.aicaymanchem.com.

Studies have shown that high concentrations of coprostanol and its derivatives in sediments are indicative of sewage discharge conicet.gov.arscielo.br. For example, in areas near sewage outfalls, sterol composition in settling material and sediments is often dominated by fecal sterols, with extreme coprostanol concentrations conicet.gov.ar. The concentration of fecal sterols detected in sediments can be associated with sewage input over several years, as they are highly resistant to microbial degradation once deposited scielo.br.

Distribution in Terrestrial Matrices (Soil, Archaeological Remains)

This compound is widely distributed in terrestrial matrices, particularly in soils impacted by human or animal waste ontosight.ai. Its longevity in soils makes it a powerful biomarker for archaeological and paleoenvironmental studies, allowing researchers to reconstruct past human settlements, agricultural practices, and animal activities wikipedia.orggeoscienceworld.orgmdpi.com.

For instance, the presence of coprostanol and its derivative epicoprostanol in archaeological contexts can identify features like cesspits or areas of manuring wikipedia.orgmdpi.com. Variations in coprostanol concentrations over time in depositional environments can even be used to reconstruct historical human population levels wikipedia.org. The detection of large amounts of this compound and cholestane (B1235564) in carbonized fecal remains from archaeological sites indicates a diet rich in animal protein and confirms the high resistance of these compounds to degradation mdpi.comuniroma1.it.

Diagenetic Pathways and Preservation of this compound

This compound is known for its stability in anaerobic sediments and soils, where it can persist for hundreds to thousands of years wikipedia.orggeoscienceworld.orgconicet.gov.ar. This stability is crucial for its application as a long-term biomarker.

During diagenesis, coprostanol, the precursor to this compound, can undergo further transformations. For example, in sewage treatment and environmental settings, coprostanol may be converted to its isomer, epicoprostanol (5β-cholestan-3α-ol) wikipedia.org. The ratio of epicoprostanol to coprostanol can indicate the degree of sewage treatment or the age of the fecal matter in the environment wikipedia.org.

While coprostanol is degraded under oxic (aerobic) conditions, it remains relatively unaltered for many years in anoxic (anaerobic) sediments nih.govconicet.gov.ar. The diagenetic isomerization process normally drives the 5β/5α ratio of cholestane towards an equilibrium value, but high ratios of 5β-cholestane (this compound) found in ancient fossils suggest specific microbial degradation processes geoscienceworld.orgcambridge.org. This indicates that the initial microbial conversion in the gut, leading to the 5β(H) stereochemistry, plays a significant role in its preservation mit.edu.

Degradation Mechanisms under Oxic and Anoxic Conditions

The environmental fate of this compound is intricately linked to its precursor, coprostanol (5β-cholestan-3β-ol), a fecal sterol produced from cholesterol by intestinal bacteria in the gut of most higher animals and birds. guidetopharmacology.orgfishersci.co.ukmpg.deuni-freiburg.de While coprostanol is a direct indicator of fecal contamination, its degradation pathways significantly influence the subsequent formation and persistence of this compound.

Under oxic (aerobic) conditions, coprostanol undergoes degradation. This process is intensified at the sediment-water interface, particularly in environments with thicker aerobic layers. fishersci.co.ukmpg.de Microbial activity plays a crucial role in the aerobic degradation of steroid compounds. lipidmaps.orgnih.gov

Conversely, under anoxic (anaerobic) conditions, coprostanol exhibits remarkable stability, persisting relatively unaltered for many hundreds of years in sediments and soils. guidetopharmacology.orgfishersci.co.ukmpg.de This enhanced preservation under oxygen-depleted conditions allows for its long-term utility as a biomarker for past fecal discharges. guidetopharmacology.orgfishersci.co.uk

While this compound itself is a stable hydrocarbon, its formation often occurs as a diagenetic product of coprostanol. uni-freiburg.de Biodegradation tests highlight the importance of microbial processes in the transformation and attenuation of various compounds, including this compound and coprostanone. reading.ac.uk However, some research suggests that this compound might be considered unstable on geological timescales in certain contexts, particularly when compared to the more dominant 5α(H)-cholestanes found in exceptionally preserved animal fossils. nih.gov This implies that specific environmental conditions or further diagenetic processes may lead to its alteration or preferential preservation of other steranes.

Post-Depositional Alterations and Epimerization

Upon deposition in environmental matrices, sterols, including coprostanol, undergo various post-depositional alterations, transforming into more stable sterane hydrocarbons like this compound. nih.govchem960.com These diagenetic and catagenetic reactions can lead to isomerization and aromatization, resulting in thermodynamically stable configurations such as steranes and triaromatic steroids. chem960.com

A key alteration observed for coprostanol is epimerization. The ratio of coprostanol to its epimer, epicoprostanol, is typically lower in sediments compared to fresh settling material, indicating sterol degradation at the sediment surface. fishersci.co.ukmpg.de Epicoprostanol can be partially produced in situ through the microbial epimerization of coprostanol. mpg.de Similarly, coprostanone, another related fecal sterol, can interconvert with coprostanol and often accumulates more efficiently in sediments, suggesting higher resistance to degradation. mpg.de

For this compound and cholestane, which are common geosteranes, isomerization frequently occurs at positions 5, 14, 17, and 20 during diagenesis. nih.gov Experimental studies involving hydrous pyrolysis of cholesterol have shown that 5β-cholestane (this compound) and 5α-cholestanone are formed at temperatures exceeding 250 °C, indicating that thermal alteration is a significant pathway for their generation or transformation in geological settings. innexscientific.com Importantly, the stereochemistry at the C-14 and C-17 positions of steranes appears to remain unchanged during hydrous pyrolysis above 250 °C. innexscientific.com

Factors Influencing Long-Term Preservation in Geological Records

The long-term preservation of this compound and its precursors in geological records is influenced by a confluence of environmental and geochemical factors:

Redox Conditions: Anoxic conditions are paramount for the preservation of coprostanol and its diagenetic products. In anaerobic sediments, coprostanol remains stable for extended periods, facilitating the preservation of the fecal biomarker signal. guidetopharmacology.orgfishersci.co.ukmpg.de Enhanced preservation of organic compounds, including sterols, is observed under anoxic conditions. fishersci.co.uk

Sedimentation Rate and Encapsulation: Rapid sedimentary encapsulation and authigenic mineralization are critical for preserving molecular and biosignature information, including sterols, within days to months after deposition. This swift burial process minimizes the extent of degradation by halting significant destruction of organic matter. chem960.comwikidata.org

Sediment Matrix Composition: The type of sediment matrix plays a role in preservation. Functional compounds, such as sterols, tend to be better preserved in clay-rich sediments, although some degradation still occurs. nih.gov Clays and other minerals are known to significantly influence the thermal alteration of biomarker precursors. innexscientific.com

Temperature and Thermal Maturity: Temperature and the duration of exposure are crucial factors affecting the balance between degradation and preservation. In hydrous pyrolysis experiments, the concentration of steranes, including this compound, increases with temperatures above 200 °C, with this compound specifically appearing at temperatures exceeding 250 °C. innexscientific.com This indicates that while high temperatures can lead to the formation of steranes, excessive thermal maturity can also lead to their further alteration or degradation.

Organic Matter Input: Environments with high organic matter input often correlate with anaerobic reducing conditions, which are favorable for the stability and preservation of coprostanol. guidetopharmacology.org

The stability of steranes, including this compound, as the end-products of sterol diagenesis allows them to persist in sediments for hundreds of millions of years, making them valuable molecular fossils for reconstructing ancient environments and biological inputs. nih.govnih.govchem960.com

Microbial Metabolism and Biotransformation of Coprostane and Precursors

Further Microbial and Chemical Transformations of Coprostane

Side-Chain Degradation Mechanisms

The degradation of the steroid side chain is a critical step in the microbial metabolism of sterols. Generally, this process occurs via a β-oxidation mechanism, which is analogous to the β-oxidation of fatty acids nih.govchem960.comuni-freiburg.de.

In aerobic bacteria, the alkyl side chain of cholesterol is typically initiated by activation through a monooxygenase chem960.com. The complete catabolism of the cholesterol side chain yields a 17-keto steroid intermediate, such as androstadienedione (AD), along with molecules of acetyl-CoA and propionyl-CoA uni-freiburg.de. For instance, in Pseudomonas sp. strain Chol1, the degradation of the C5 acyl side chain of cholate (B1235396) proceeds through an aldehyde intermediate, with enzymes like acyl coenzyme A (CoA) dehydrogenase playing a vital role.

Enzymes belonging to the MaoC family of enoyl coenzyme A (CoA) hydratases are instrumental in steroid side chain catabolism. These enzymes catalyze the addition of water across the double bond of CoA esters. Distinct types of these hydratases exist: heteromeric MaoC type hydratases (e.g., ChsH1-ChsH2 and CasM-CasO from Rhodococcus jostii RHA1) are specific for 3-carbon side chain metabolites, participating in the final β-oxidation cycle. In contrast, hydratases containing two fused MaoC domains are responsible for the degradation of longer steroid side chains nih.gov.

Under anaerobic conditions, as observed in Sterolibacterium denitrificans, the oxygen-independent degradation of cholesterol also involves the β-oxidation of a 26-carboxylate intermediate, facilitated by highly similar enzymatic machinery, including C25 dehydrogenase.

The following table summarizes some key microorganisms and their roles in steroid side-chain degradation:

Table 1: Microorganisms and Their Roles in Steroid Side-Chain Degradation

| Microorganism | Environment | Key Sterol Substrate | Degradation Pathway/Mechanism | Key Enzymes/Products | Reference |

| Rhodococcus jostii RHA1 | Aerobic | Cholesterol, Cholate | 9,10-seco pathway, β-oxidation | Monooxygenase, MaoC family hydratases | nih.govchem960.comuni-freiburg.de |

| Mycobacterium tuberculosis H37Rv | Aerobic | Cholesterol | 9,10-seco pathway, β-oxidation | - | chem960.comuni-freiburg.de |

| Pseudomonas sp. strain Chol1 | Aerobic | Cholate | 9,10-seco pathway, aldehyde intermediate | Acyl CoA dehydrogenase | nih.gov |

| Sterolibacterium denitrificans | Anaerobic | Cholesterol | 2,3-seco pathway, β-oxidation | Steroid C25 dehydrogenase, 1-testosterone dehydrogenase/hydratase |

Microbial Hydroxylation and Derivatization of this compound

While this compound itself is a product of cholesterol reduction, microorganisms possess extensive capabilities for hydroxylation and other derivatizations of various steroid compounds, including its precursors. Microbial hydroxylation is a widely utilized biotransformation, particularly in industrial contexts, known for its high yields and enantioselectivity at specific carbon positions such as C-11α, C-11β, C-15α, and C-16α.

The terminal hydroxylation of C-27 sterols, including those structurally related to this compound, can be catalyzed by enzymes like cytochrome P450125, also known as steroid 26-monooxygenase. This enzyme is produced by various actinomycetes, including Rhodococcus jostii.

Beyond hydroxylation, microbial derivatization of cholesterol, the precursor to this compound, includes:

Oxidation : Certain bacterial species, such as Bacillus subtilis SFF34, produce extracellular cholesterol oxidase, an enzyme that oxidizes cholesterol to 4-cholesten-3-one (B1668897).

Sulfonation : Some gut symbiotic microorganisms, like Bacteroides thetaiotaomicrom DSM2079, possess a cholesterol sulfotransferase gene (Bt_0416) that encodes an enzyme capable of transforming cholesterol into cholesterol sulfate, representing a novel mechanism for cholesterol degradation.

These biotransformation reactions allow microorganisms to introduce new functional groups or alter the chemical structure of steroids, thereby influencing their properties and further metabolic fates.

Table 2: Examples of Microbial Derivatization Reactions on Steroids

| Reaction Type | Substrate | Product | Microorganism/Enzyme | Carbon Position | Reference |

| Hydroxylation | Steroids | Hydroxylated Steroids | Various bacteria/fungi, e.g., Cytochrome P450125 | C-11α, C-11β, C-15α, C-16α, C-27 | |

| Oxidation | Cholesterol | 4-Cholesten-3-one | Bacillus subtilis SFF34 (Cholesterol oxidase) | C-3 (oxidation of hydroxyl) | |

| Sulfonation | Cholesterol | Cholesterol sulfate | Bacteroides thetaiotaomicrom DSM2079 (Cholesterol sulfotransferase) | - | |

| Reduction | Cholesterol | This compound | Intestinal bacteria | Δ5,6 double bond | uni.lumetabolomicsworkbench.org |

Applications of Coprostane As a Biomarker

Fecal Contamination Assessment in Environmental Monitoring

The detection and quantification of coprostane in environmental samples is a well-established method for assessing fecal pollution. As a direct product of the microbial transformation of cholesterol in the vertebrate gut, its presence is a clear indicator of contamination from human or animal waste.

This compound is a reliable indicator of fecal contamination in diverse environmental matrices, including water and soil. nih.govunc.edu Its hydrophobic nature leads to its association with particulate matter, resulting in its accumulation in sediments, which can provide a historical record of pollution. wisc.edu

Numerous studies have utilized this compound to identify and quantify the extent of sewage pollution in various aquatic environments. nih.gov For instance, a reconnaissance survey of a large water supply system in southeast Australia detected this compound concentrations in surface water ranging from below the detection limit at reference sites to as high as 11,327 ng/L downstream from a potential contamination source. researchgate.net The majority of the monitored sites in this system showed this compound levels between 500 and 800 ng/L, indicating widespread low-level fecal contamination. researchgate.net

The concurrent analysis of this compound and fecal indicator bacteria, such as E. coli, can offer a more robust assessment of recent fecal pollution, as the survival and proliferation of bacteria can be influenced by environmental factors like temperature. nih.gov

Table 1: this compound Concentrations in Various Environmental Samples

| Sample Type | Location | This compound Concentration | Reference |

|---|---|---|---|

| Surface Water | Australian Water Supply System (Downstream of potential contamination) | 11,327 ng/L | researchgate.net |

| Surface Water | Australian Water Supply System (Majority of sites) | 500 - 800 ng/L | researchgate.net |

| Tropical Freshwater | Mekong Delta (Dry Season) | Extremely high concentrations of total sterols observed | nih.gov |

| Temperate Freshwater | Tokyo | Lower concentrations of total sterols compared to Mekong Delta | nih.gov |

Distinguishing between human and herbivorous sources of fecal contamination is critical for effective environmental management and remediation. This differentiation can be achieved by analyzing the relative abundance of various fecal stanols. While this compound is the predominant stanol in human feces, herbivorous animals excrete feces rich in 24-ethylcoprostanol, a product of the microbial breakdown of plant-derived sterols like β-sitosterol. nih.gov

The ratio of this compound to other stanols, such as cholestanol, and the ratio of (coprostanol + epicoprostanol) to the sum of all C27, C28, and C29 5β-stanols are commonly used to differentiate between fecal sources. High proportions of cholesterol-derived 5β-stanols are indicative of omnivorous or carnivorous sources, whereas high levels of 5β-stanols derived from phytosterols (B1254722) point to herbivorous sources. nih.gov

Table 2: Fecal Stanol Ratios for Source Differentiation

| Fecal Source | Key Stanol(s) | Indicative Ratio | Reference |

|---|---|---|---|

| Human (Omnivore) | Coprostanol, Epicoprostanol (B1214048) | High (Coprostanol + Epicoprostanol) / Total 5β-stanols | nih.gov |

| Herbivore | 24-ethylcoprostanol, 24-ethylepicoprostanol | High (24-ethylcoprostanol + 24-ethylepicoprostanol) / Total 5β-stanols | nih.gov |

Wastewater Surveillance and Public Health Epidemiology

Wastewater-based epidemiology (WBE) has emerged as a powerful tool for monitoring public health trends at a community level. researchgate.net By analyzing sewage for specific biomarkers, researchers and public health officials can gain insights into the prevalence of infectious diseases and the consumption of various substances.

A significant challenge in WBE is the variability in wastewater composition due to factors like rainfall and industrial discharge, which can dilute the concentration of target biomarkers. mdpi.comnih.gov To account for this, pathogen levels, such as SARS-CoV-2 RNA, are often normalized against a stable indicator of human fecal input. nih.gov

This compound has been shown to be a robust biomarker for normalizing SARS-CoV-2 levels in wastewater. mdpi.comresearchgate.net A study conducted in Dublin, Ireland, found that this compound levels exhibited the lowest variation in composite influent samples compared to other fecal indicators like crAssphage and pepper mild mottle virus (PMMoV). mdpi.comresearchgate.net Importantly, the strongest correlations between SARS-CoV-2 levels in wastewater and reported COVID-19 cases were observed when the viral data was normalized to coprostanol concentrations. mdpi.comresearchgate.net This highlights the utility of this compound in improving the accuracy and comparability of wastewater surveillance data between different wastewater treatment plants. mdpi.com

Table 3: Correlation of SARS-CoV-2 Levels with COVID-19 Cases Using Different Normalization Methods

| Normalization Method | Correlation with COVID-19 Cases (R²) | Reference |

|---|---|---|

| Coprostanol | Strongest correlation (R² > 0.65 considered strong) | researchgate.net |

| crAssphage | Lower correlation compared to coprostanol | mdpi.comresearchgate.net |

| Pepper Mild Mottle Virus (PMMoV) | Lower correlation compared to coprostanol | mdpi.comresearchgate.net |

| HF183 | Lower correlation compared to coprostanol | mdpi.comresearchgate.net |

The stable excretion rate of this compound by individuals makes it a valuable tool for estimating the size of the population contributing to a wastewater sample. mdpi.com This information is crucial for interpreting data from WBE studies and for developing accurate community-level health indicators. By providing a reliable measure of the fecal load in wastewater, this compound helps to ensure that observed changes in pathogen or other biomarker concentrations reflect actual trends in the community rather than fluctuations in wastewater flow or composition.

Paleodietary and Archaeological Investigations

Fecal stanols, including this compound, are remarkably stable over long periods and can be preserved in archaeological sediments and coprolites (fossilized feces) for hundreds to thousands of years. wisc.edunih.gov This exceptional preservation makes them invaluable biomarkers for reconstructing the diet, health, and sanitation practices of past populations.

Analysis of this compound and other fecal stanols in archaeological contexts can reveal the presence of humans and domesticated animals, providing insights into settlement patterns and agricultural practices. nih.gov For example, the analysis of fecal stanols from sediment cores near the ancient North American city of Cahokia provided a proxy for population changes over time, with trends in stanol concentrations closely mirroring population reconstructions from archaeological evidence. wisc.eduumn.edu

Furthermore, the relative abundance of different sterols and stanols in ancient fecal matter can be used to infer dietary habits. A high proportion of coprostanol is indicative of a diet rich in animal products, while a prevalence of phytosterols and their derivatives suggests a more plant-based diet. mdpi.com The analysis of carbonized fecal remains from 18th-century Lisbon, for instance, revealed a mixed diet of animal and plant sources based on the presence of coprostanol and other steroidal biomarkers. mdpi.com

Reconstruction of Past Dietary Practices

The analysis of this compound and related fecal steroids in archaeological deposits provides direct chemical evidence of past dietary habits. The fundamental principle lies in distinguishing the sterols consumed by an organism. Cholesterol is the primary sterol in animals, whereas plants contain a variety of phytosterols, such as β-sitosterol. wikipedia.org In the digestive tract, gut bacteria convert these sterols into corresponding stanols. nih.gov Cholesterol is converted to coprostanol (which becomes this compound), and phytosterols are converted to compounds like 24-ethylcoprostanol. wikipedia.orgnih.gov

By examining the relative ratios of these sterol-derived compounds, researchers can differentiate between herbivores, carnivores, and omnivores. mdpi.com A high concentration of this compound relative to plant-derived stanols indicates a diet rich in animal products. mdpi.comnih.gov Conversely, a predominance of phytosterol-derived stanols, such as 24-ethylcoprostanol and 5β-stigmastanol, points to a herbivorous diet. nih.govresearchgate.net Omnivorous diets, including that of humans, are characterized by the presence of both types of stanols. nih.govresearchgate.net

For example, an analysis of carbonized fecal remains from 18th-century Lisbon revealed large amounts of this compound and its precursor, coprostanol. mdpi.com The high ratio of cholesterol-derived stanols compared to those derived from plant steroids led researchers to conclude that the individuals likely had a diet rich in animal protein, supplemented with some plant products. mdpi.com

Below is a data table illustrating typical fecal stanol profiles associated with different dietary patterns.

| Dietary Group | Primary Sterol Input | Dominant Fecal Stanol(s) | Typical Coprostanol to 5β-stigmastanol Ratio |

|---|---|---|---|

| Carnivore/Omnivore (Human, Pig) | Cholesterol | Coprostanol, Epicoprostanol | High (e.g., 1.5 - 5.5) researchgate.net |

| Herbivore (Ruminants like Cattle, Sheep) | Phytosterols (e.g., β-Sitosterol) | 5β-stigmastanol, 24-ethylcoprostanol | Low (e.g., ~0.25) researchgate.net |

Identification of Human Occupation and Activity Areas

This compound is a robust chemical indicator of human presence due to its strong association with human fecal matter. subaluskylab.com Human feces are particularly enriched in coprostanol, the precursor to this compound. researchgate.net Because these compounds have low water solubility and bind readily to particulate matter, they are well-preserved in depositional environments like soils and sediments, where they can persist for hundreds or even thousands of years. nerc.ac.uk

The presence and concentration of this compound in archaeological sediments can confirm the existence of features related to human waste disposal, even when no visible evidence remains. This has been successfully applied to identify ancient latrines, cesspits, sewers, and domestic waste accumulations. researchgate.net For instance, in a study of a public latrine at the archaeological site of Sagalassos, Turkey, high concentrations of human-derived 5β-stanols, including coprostanol, were found in the sewage channels, confirming their use for human fecal disposal. researchgate.net In contrast, sediment layers above the channels contained biomarkers for herbivore dung, indicating a later use of the area for animal manure composting. researchgate.net

Beyond simply identifying a human presence, variations in this compound concentration over time within a sediment core can be used to reconstruct relative changes in human population and agricultural activities, such as manuring fields. subaluskylab.com This makes this compound a powerful tool for understanding settlement patterns, land use history, and sanitation practices in past societies. researchgate.net

The following table summarizes findings from the analysis of fecal biomarkers at the Sagalassos latrine, demonstrating how stanol ratios can differentiate between human and animal activity areas.

| Sample Location (Sagalassos Latrine) | Identified Fecal Source | Key Biomarker Finding | Interpretation |

|---|---|---|---|

| Sediment in Sewage Channels | Human (Omnivore) | Coprostanol:5β-stigmastanol ratio between 1.0 and 3.45 researchgate.net | The channels were used for human excrement, consistent with a latrine function. researchgate.net |

| Sediment Above Floor Level | Herbivore | Coprostanol:5β-stigmastanol ratio around 0.05 researchgate.net | The room was later used as a dump for animal manure. researchgate.net |

Paleoenvironmental and Paleoclimatic Applications of Coprostane

Assessment of Ancient Ecosystems and Environmental Conditions

The presence and concentration of coprostane in sediment and soil samples act as a direct indicator of past human and animal fecal contamination ontosight.aiwikipedia.org. This characteristic has been extensively utilized in archaeological and paleoenvironmental studies to:

Identify past human activity: this compound and its derivative epicoprostanol (B1214048) are stable in anaerobic sediments for hundreds of years, enabling researchers to pinpoint archaeological features such as cesspits or landscape activities like manuring wikipedia.orgmdpi.com. Variations in this compound concentrations over time can even facilitate reconstructions of human population densities within specific depositional environments wikipedia.org.

Distinguish fecal sources: Ratios involving this compound and other sterols provide a means to differentiate between human and herbivore fecal contamination. For instance, while coprostanol is the major human fecal sterol, constituting approximately 60% of total sterols in human feces, the principal fecal biomarker for herbivores like cows and sheep is 24-ethyl coprostanol, derived from β-sitosterol wikipedia.orgresearchgate.netnih.gov.

The 5β-coprostanol/cholesterol ratio is particularly indicative of fecal contamination, with samples exhibiting a ratio greater than 0.2 often considered contaminated by fecal material wikipedia.org.

The 5β-coprostanol/(5β-coprostanol + 24-ethyl coprostanol) ratio helps distinguish between human and herbivore inputs conicet.gov.ar.

Table 1: Typical 5β-Coprostanol / 24-Ethyl Coprostanol Ratios in Various Source Materials wikipedia.org

| Source Material | 5β-Coprostanol / 24-Ethyl Coprostanol Ratio |

| Septic Tanks | 2.9 – 3.7 |

| Community Wastewater | 2.6 – 4.1 |

| Abattoir – Sheep, Cattle | 0.5 – 0.9 |

| Dairy Shed Wash-down | 0.2 |

Inferences on Sterol Cycling in Ancient Biomes

This compound's formation and preservation provide valuable insights into sterol cycling and diagenetic processes in ancient biomes. Cholesterol, a common sterol in vertebrate guts, is converted to coprostanol by anaerobic bacteria wikipedia.orgresearchgate.netcambridge.org. This conversion is a key step in the sterol cycling within digestive systems and subsequent environmental deposition researchgate.net.

Microbial Conversion: The production of coprostanol from cholesterol is primarily a microbial process occurring in anaerobic reducing sediments wikipedia.orgresearchgate.net. This highlights the significant role of microbial communities in the biogeochemical cycling of organic matter in ancient environments.

Diagenetic Alterations: While coprostanol is stable under anaerobic conditions, it can undergo slow conversion to epi-coprostanol in the environment, and further diagenesis can lead to the formation of this compound wikipedia.orgmdpi.com. The ratio of epi-coprostanol to 5β-coprostanol can indicate the age of sewage or the degree of its treatment wikipedia.org. The exceptional molecular preservation of coprostanol and other stanols in ancient coprolites (fossilized feces) further underscores their resistance to degradation and their utility in reconstructing dietary information and trophic relationships in extinct ecosystems nih.govresearchgate.net.

Significance in Ediacaran Biota Studies

The Ediacaran Period (approximately 635–538.8 million years ago) represents a pivotal time in Earth's history, marked by the appearance of the earliest known complex multicellular organisms, the Ediacaran biota wikipedia.org. The discovery of this compound in the fossils of these enigmatic organisms has profoundly influenced our understanding of early animal evolution confex.comconfex.commit.edugeoscienceworld.orgcambridge.org.

Evidence for Early Animal Microbiomes and Feeding Strategies

The detection of this compound in Ediacaran fossils, particularly in Dickinsonia, has provided compelling evidence for the presence of early animal microbiomes and has shed light on their feeding strategies confex.comconfex.commit.educambridge.org.

Ancient Gut Microbiomes: The formation of this compound from cholesterol is typically associated with gut microbiomes in higher animals wikipedia.orgconfex.commit.edu. Its presence in Dickinsonia, one of the oldest putative animals whose digestive anatomy is debated, suggests that these early organisms may have harbored gut symbionts capable of reducing cholesterol confex.comconfex.commit.edu. Recent metagenomic studies have shown that ismA-bearing microbes, responsible for coprostanol production, are widely distributed across various invertebrate groups, supporting the possibility of such metabolic capacities in early animals confex.comconfex.com.

Implications for Feeding Strategies: The presence of this compound in Dickinsonia challenges earlier hypotheses that Ediacaran organisms primarily fed via osmotrophy (absorption of dissolved organic carbon) vt.edugeosociety.orgnih.gov. Instead, it suggests a more active feeding strategy, possibly involving the ingestion of prokaryotes and/or microscopic eukaryotes cambridge.orgnih.gov. This indicates that some Ediacaran organisms, like Dickinsonia, might have possessed a digestive system, allowing them to process dietary cholesterol mit.educambridge.org.

Debates on Endogenous vs. Environmental Origin in Fossils

The discovery of this compound in Ediacaran fossils has sparked significant debate regarding its origin: whether it is endogenous (from the organism itself) or environmental (from external sources or microbial decomposition after death) confex.commit.edugeoscienceworld.org.

The 5β/5α Cholestane (B1235564) Ratio: In most abiotic conversions, cholesterol is typically transformed into the more stable 5α-cholestane. However, the presence of high ratios of 5β-cholestane (this compound) to 5α-cholestane in Dickinsonia fossils is anomalous for typical diagenetic processes geoscienceworld.orgcambridge.org. Diagenetic isomerization usually drives the 5β/5α ratio towards an equilibrium value of approximately 0.65, but ratios as high as 5.5 have been observed in Dickinsonia compressions geoscienceworld.orgcambridge.org.

Arguments for Endogenous Origin: The elevated 5β/5α ratios strongly suggest a biological, rather than purely abiotic, origin for the this compound geoscienceworld.orgcambridge.org. This implies that the this compound was either produced within the living organism's gut microbiome or resulted from microbial activity during the decomposition of the animal's carcass confex.commit.educambridge.org. The argument for an endogenous source is strengthened by the fact that coprostanes are largely absent in much younger, exceptionally preserved animal fossils where 5α(H)-cholestanes dominate mit.edu. This unique sterane signature in Dickinsonia points towards a distinct metabolic physiology or a specific microbial interaction not commonly seen in later fossil records mit.edu.

Analytical Methodologies for Coprostane Detection and Quantification

Extraction Techniques from Diverse Matrices

Effective extraction is the primary step in isolating coprostane from environmental samples, which can include sediments, soil, and water. Various techniques are employed based on the sample matrix and desired efficiency.

Organic solvent extraction is a standard method for targeting non-polar organic matter, including this compound, in terrestrial materials. le.ac.uk This technique generally offers high efficiency and reproducibility. le.ac.uk The effectiveness of organic solvent extraction is influenced by several parameters, such as solvent polarity, agitation, ultrasonication, extraction duration, and temperature. le.ac.uk Mixed solvent systems, with adjustable ratios, can also be utilized to optimize the yield. le.ac.uk

For instance, a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) has been successfully used to extract both polar and non-polar compounds from spiked samples, demonstrating good extraction yields. le.ac.uk Research has shown that organic solvent extraction can achieve high recoveries for this compound. In one study, the extraction yield for this compound using an organic solvent mixture was approximately 93%. le.ac.uk While generally effective, the recovery of this compound can sometimes be lower compared to other hydrocarbon biomarker compounds, though still remaining high (e.g., >69%). researchgate.net

Table 1: Extraction Efficiencies of this compound via Organic Solvent Extraction

| Analyte | Solvent System | Substrate | Extraction Yield (%) | Source |

| This compound | DCM:MeOH | Spiked Sample | ~93 | le.ac.uk |

| This compound | Organic Solvent | Various | >69 | researchgate.net |

Subcritical water extraction (SWE) is an environmentally friendly alternative that utilizes water at temperatures above 100°C and below 374°C, maintained in a liquid state by sufficient pressure (not exceeding 22.05 MPa). le.ac.uksemanticscholar.orgmdpi.com A key advantage of SWE is the ability to dramatically decrease water's polarity by increasing temperature, allowing it to dissolve nonpolar species like this compound more efficiently than under ambient conditions. le.ac.uksemanticscholar.orgmdpi.comresearchgate.net

Studies have investigated the optimal temperature for SWE of this compound. Temperatures of 200°C and 250°C allowed for the extraction of this compound from spiked substrates, with 300°C appearing to be the most appropriate temperature for recovering a majority of analytes, including this compound. le.ac.uk At 300°C, the extraction efficiency for this compound was reported as 46.9%. le.ac.uk The reproducibility of SWE for this compound has also been demonstrated to be reasonable, with a standard deviation from triplicate analysis of 0.81%. le.ac.uk

Table 2: Extraction Efficiencies and Reproducibility of this compound via Subcritical Water Extraction

| Analyte | Temperature (°C) | Extraction Efficiency (%) | Reproducibility (Standard Deviation, %) | Source |

| This compound | 300 | 46.9 | 0.81 | le.ac.uk |

Ultrasonic Solvent Extraction and Solid-Phase Extraction

Ultrasonic solvent extraction (USE) and solid-phase extraction (SPE) are often employed in conjunction for the comprehensive analysis of this compound and related compounds from complex matrices such as soil. USE involves using ultrasonic waves to enhance the extraction of analytes from the matrix, typically followed by centrifugation to separate suspended particles. le.ac.ukresearchgate.net For instance, a mixture of DCM and methanol can be used with sonication for a specified duration at room temperature. le.ac.uk

Following ultrasonic extraction, solid-phase extraction (SPE) is frequently used for sample clean-up and pre-concentration. SPE is a chromatographic technique that separates matrix components from analytes of interest, or concentrates analytes, by differential interaction with a stationary phase (sorbent) within a cartridge. lcms.cz This technique is crucial for preparing samples for subsequent chromatographic analysis, especially when analytes are present at very low concentrations. lcms.cz

A fully automated online SPE-liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the analysis of various compounds, including this compound, from soil matrices. researchgate.net This integrated approach involves USE of analytes from the soil, followed by automated clean-up and analysis via online SPE-LC-MS/MS. researchgate.net This method has been validated, demonstrating low method detection and quantification limits, ranging from 0.03 to 1 ng g⁻¹ and 0.09 to 3.3 ng g⁻¹, respectively. researchgate.net Online SPE systems offer advantages in peak shape and efficiency compared to other online extraction systems. rsc.org

Table 3: Detection and Quantification Limits for this compound Analysis via USE-SPE-LC-MS/MS

| Analytical Method | Matrix | Method Detection Limit (ng g⁻¹) | Method Quantification Limit (ng g⁻¹) | Source |

| USE-SPE-LC-MS/MS | Soil | 0.03 – 1 | 0.09 – 3.3 | researchgate.net |

Chromatographic Separation Methods

Chromatographic methods are essential for separating this compound from other compounds in the extracted matrix, allowing for its precise detection and quantification.

Gas Chromatography (GC) is a widely used technique for the analysis of this compound and related steroids. It is frequently coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. ontosight.aiwikipedia.org Prior to GC analysis, the hydroxyl group of coprostanol (a common derivative of this compound used as a biomarker) is often derivatized, typically with bis-trimethyl silyl (B83357) trifluoroacetamide (B147638) (BSTFA), to form a less exchangeable trimethylsilyl (B98337) (TMS) ether. wikipedia.orgnagoya-u.ac.jp This derivatization can improve sensitivity and chromatographic behavior. nagoya-u.ac.jp

Capillary column GC is commonly employed for separating this compound and its derivatives, offering excellent resolution. nih.gov The separation of the this compound (5β-cholestane) and cholestane (B1235564) (5α-cholestane) pair is a benchmark for assessing the efficiency of GC columns. tue.nl GC-MS is particularly valuable for confirming the identity of this compound in complex samples, such as sewage-polluted water, by comparing the mass spectrum of the analyte with that of an authentic standard. nih.gov This allows for the elimination of potential interferences based on distinct GC retention times or mass spectra. nih.gov GC-MS has also been used for the quantification of fecal stanols, including coprostanol and epi-coprostanol, in various environmental samples. researchgate.net

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), provides an alternative or complementary approach for the separation and detection of this compound. LC-MS techniques, often employing atmospheric pressure chemical ionization (APCI) in positive mode, can be used for the detection of coprostanol. wikipedia.org

HPLC methods have been developed for isolating coprostanol from interfering compounds in sediment extracts, often utilizing specific column chemistries like alkylnitrile-substituted secondary alkylamine (aminocyano) bonded phases. nih.gov In some applications, LC serves as a purification or isolation step before final quantification by GC. For example, an HPLC method can isolate coprostanol, which is then quantitated as its trimethylsilyl ether by GC with flame ionization detection. nih.gov LC-MS/MS is also a powerful tool for the analysis of this compound, particularly when combined with extraction techniques like solid-phase extraction, enabling the determination of this compound in various matrices with high sensitivity. researchgate.net

Spectrometric Detection and Identification

Spectrometric techniques, especially mass spectrometry, are pivotal for the unambiguous detection and identification of this compound in complex samples.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed analytical techniques for the analysis of this compound. guidetopharmacology.org LC-MS/MS, in particular, offers enhanced sensitivity and specificity, making it a powerful tool for steroid analysis in various matrices. nist.govwpmucdn.com These methods involve the extraction of this compound from environmental samples, followed by chromatographic separation from other compounds, and subsequent detection via mass spectrometry. guidetopharmacology.org

In GC-MS analysis, this compound exhibits characteristic mass spectral data. For instance, common m/z values observed for this compound include a top peak at m/z 217, a second highest peak at m/z 372 (corresponding to its molecular weight of 372.66 g/mol ), and a third highest peak at m/z 218. fishersci.se The total number of peaks in a typical NIST GC-MS spectrum for this compound can be around 221.

Tandem mass spectrometry (MS/MS) plays a crucial role in confirming the chemical structure of detected compounds. By fragmenting selected precursor ions and analyzing the resulting product ions, MS/MS provides highly specific information that aids in the definitive identification of this compound and its related compounds, even in the presence of co-eluting interferences.

Confirmation by Comparison with Standards

The reliable identification and quantification of this compound necessitate rigorous confirmation strategies, with comparison to authentic standards being a cornerstone. Analytical methods often involve the use of pure this compound standards to establish retention times in chromatography and characteristic mass spectral patterns. Co-elution with an authentic standard, where the unknown compound and the standard exhibit identical retention times and mass spectral characteristics under the same analytical conditions, provides strong evidence for the compound's identity. This approach is fundamental in ensuring the accuracy and validity of analytical results for this compound.

Considerations for Diagenetic Alterations in Analysis

Understanding the diagenetic alterations of steroids is crucial for accurate interpretation of this compound concentrations in environmental and geological samples. This compound itself is a diagenetic product, primarily formed from the reductive metabolism of cholesterol to coprostanol in the gut of animals, followed by dehydration.

Diagenetic processes can significantly influence the distribution and abundance of steroidal compounds. For instance, extreme heat can lead to the formation of large amounts of this compound and cholestane as diagenetic products from coprostanol and cholesterol, respectively. Early diagenesis, often mediated by microbial activity, involves the defunctionalization of biological steroids, largely retaining their original isomeric characteristics. Further diagenetic and catagenetic reactions can lead to isomerization and aromatization, transforming these compounds into more thermodynamically stable configurations, such as steranes and triaromatic steroids, which can persist in sediments over geological timescales. The conversion of cholesterol abiologically can lead to 5α-cholestane, which is more stable, while this compound (5β-cholestane) retains a different stereochemistry.

Isomerization Ratios in Sterane Analysis

Isomerization ratios of steranes are widely used as geochemical biomarkers to assess the thermal maturity of organic matter in geological samples. These ratios reflect the stereochemical conversions that occur at asymmetric centers within the steroid molecule as a result of increasing thermal stress (temperature and burial depth).

Two commonly utilized sterane isomerization ratios are:

20S/(20S+20R) ratio: This ratio tracks the isomerization at the C-20 chiral center of 5α,14α,17α(H)-steranes (e.g., C29 steranes). With increasing thermal maturity, the 20R epimer converts to the more stable 20S epimer. This ratio typically increases from 0 to an equilibrium value of approximately 0.52-0.55 at peak oil generation. While C29 steranes are frequently utilized due to fewer co-elutions, the 20S/(20S+20R) ratio of C27 cholestanes can also be stable across sequences.

αββ/(ααα+αββ) ratio: This ratio reflects the epimerization on the ring structures of steranes (e.g., C29 steranes), specifically the conversion of the less stable ααα (5α(H),14α(H),17α(H)) configuration to the more stable αββ (5α(H),14β(H),17β(H)) configuration. This ratio generally approaches an equilibrium value of about 0.67 with increasing maturity.

These ratios serve as reliable indicators of thermal maturity, complementing other geochemical parameters. However, it is important to note that non-maturity factors can sometimes influence the αββ/(ααα+αββ) ratio. Diagenetic isomerization can also drive the 5-β/5-α ratio towards an equilibrium value of approximately 0.65.

The following table presents illustrative examples of sterane isomerization ratios from various studies, demonstrating their application in assessing thermal maturity:

| Sterane Ratio | Compound Type (Carbon Number) | Observed Range / Value | Equilibrium Value | Indication | Source |

| 20S/(20S+20R) | C29 5α,14α,17α(H) steranes | 0.41 - 0.48 | 0.52 - 0.55 | Oil generation window to mature | |

| αββ/(ααα+αββ) | C29 steranes | 0.33 - 0.59 | ~0.67 | Oil generation window to mature | |

| 20S/(20S+20R) | C27 ααα cholestane | < 0.2 | N/A | Low diagenetic conversion | |

| 5-β/5-α ratio (diagenetic) | Cholestane isomers | Up to 5.5 (Dickinsonia) | ~0.65 | Deviations from equilibrium due to specific preservation conditions |

Chemical Synthesis and Derivatization of Coprostane

Synthetic Routes from Steroidal Sapogenins and Related Compounds

Steroidal sapogenins are widely utilized as starting materials for the chemical synthesis of various steroids, including those with a coprostane-type skeleton. wikipedia.orgnih.gov These natural products, abundant in plants, provide a readily available source of complex polycyclic structures that can be transformed into desired steroid frameworks.

A facile and efficient synthetic strategy has been established for the preparation of cholestane (B1235564) and furostan (B1232713) saponin (B1150181) analogues, initiating from diosgenin (B1670711) (PubChem CID: 99474). nih.gov While this method primarily focuses on cholestane analogues, the underlying principles of transforming steroidal sapogenins are applicable to the synthesis of this compound derivatives, given their close structural relationship. Diosgenin, a phytosteroid sapogenin, is obtained through the hydrolysis of saponins (B1172615) found in wild yam species. nih.govnih.gov Steroidal saponins themselves can be classified as this compound-type steroidal glycosides, with their structures elucidated through spectroscopic and chemical methods. auburn.edu

The biosynthesis of steroidal saponins in plants, which are spirostanol (B12661974) or furostanol derivatives, proceeds from the squalene (B77637) molecular backbone through a series of enzymatic processes involving oxidation, hydroxylation, and glycosylation. uni.lu Cholesterol (PubChem CID: 5997) and β-sitosterol serve as key precursors in these biosynthetic pathways. uni.lu The transformation of these naturally occurring sterols and sapogenins into this compound and its derivatives often involves reductive metabolism, particularly the biohydrogenation of the Δ⁵⁻⁶ double bond in cholesterol to form 5β-coprostanol (PubChem CID: 221122) in the gut of higher animals. atamanchemicals.com This biological conversion highlights the reductive pathways that can be mimicked in synthetic routes to achieve the 5β-configuration characteristic of this compound.

Synthetic efforts have also explored direct routes to this compound derivatives, such as this compound-3-one, from related steroid precursors. chem960.com These approaches often involve careful control of reaction conditions to achieve the desired stereochemistry at the C-5 position.

Regio- and Stereoselective Functionalization of the this compound Skeleton

The regio- and stereoselective functionalization of the this compound skeleton is crucial for introducing specific functionalities at desired positions while maintaining or controlling the stereochemical integrity of the molecule. Dioxiranes have emerged as powerful tools for achieving highly selective oxyfunctionalization of this compound steroids.

Specifically, dimethyldioxirane (B1199080) (DMDO, PubChem CID: 115197) and methyl(trifluoromethyl)dioxirane (B1250162) (TFDO, PubChem CID: 11051663) have been successfully employed for the selective oxyfunctionalization of this compound steroids at the C-5 position. This C-5 oxidation is particularly significant as it provides access to valuable intermediates for the synthesis of bioactive compounds, including progestogen and androgen hormones.

Research has demonstrated that the C-5 position of this compound steroids can be selectively hydroxylated in a 5β-manner. This selectivity is often sterically driven, with the C-5 oxidation product forming preferentially due to the accessibility of the C-5–H bond at the fusion of the cis-decalin A,B ring system. While 5β-hydroxylation is commonly observed, the presence of substituents at other positions, such as a 7-acetyloxy group, can influence reactivity and allow for competitive functionalization at other sites, including C-14α and C-17α.

The controlled introduction of functional groups with specific stereochemistry is also evident in the synthesis of various geosterane derivatives, including those related to this compound. For instance, the preparation of this compound derivatives with 3-carboxyalkyl groups has been achieved with high diastereomeric ratios (d.r. up to 24:1 for thermodynamic isomers and up to 7:1 for kinetic isomers), demonstrating precise control over the orientation (axial or equatorial) of these groups. Key steps in these syntheses often involve olefin cross-metathesis (OCM) and metal hydride H atom transfer (MHAT) or homogeneous hydrogenation reactions.

Synthesis of Labeled this compound for Mechanistic Studies

The synthesis of labeled this compound derivatives is indispensable for mechanistic studies, allowing researchers to trace reaction pathways, elucidate enzymatic mechanisms, and understand the metabolic fate of these compounds. Isotopic labeling, particularly with carbon-13 (¹³C) or deuterium (B1214612) (²H), provides valuable insights into the intricacies of chemical and biochemical transformations.

Early research has reported the synthesis of carbon-labeled this compound derivatives, such as this compound-3α, 7α, 12α-triol-27-C, this compound-3α, 7α, 12α,-triol-24-one-27-C, and this compound-3α, 7α, 12α, 24-tetrol-27-C. These compounds, labeled at specific carbon positions, are crucial for investigating metabolic pathways and the fate of cholesterol and its derivatives in biological systems.

The principles of site-specific synthesis of labeled sterols, although often demonstrated with cholesterol, are directly applicable to this compound. For instance, the incorporation of deuterium at specific positions can be achieved through reactions involving deuterated reagents. One such method involves the trans-diaxial opening of an epoxide ring with lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium stereospecifically. Subsequent reactions can then lead to the desired deuterium-labeled this compound derivatives. The utility of deuterium-labeled compounds extends to kinetic studies of chemical reactions and the elucidation of reaction mechanisms.

Furthermore, oxygen-18 (¹⁸O) labeling experiments are employed in mechanistic analyses to understand the origin of oxygen atoms in functionalized products, particularly in oxidation reactions. Such studies can provide definitive evidence for proposed mechanisms, such as those involving dioxiranes in the oxyfunctionalization of the this compound skeleton.

The development of methods for synthesizing labeled this compound derivatives is a continuous area of research, driven by the need for precise tools to probe complex chemical and biological processes involving this important sterane scaffold.

Future Research Directions and Emerging Paradigms

Integration of Multi-Omics Approaches in Microbial Ecology and Paleontology

The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, represents a transformative approach for studying coprostane within microbial ecology and paleontology. This holistic strategy offers a comprehensive, systems-level understanding of microbial communities and their interactions with the environment jmb.or.krmdpi.com. By combining these "omics" layers, researchers can gain deeper insights into the functional roles and metabolic activities of microorganisms involved in this compound production and degradation jmb.or.kr. For instance, metagenomics can reveal the genetic potential of microbial communities, while metatranscriptomics can show which genes are actively being expressed, providing clues about metabolic pathways at play nih.gov. Metabolomics, in turn, can directly identify and quantify the metabolites, including this compound and its precursors or degradation products, offering a direct snapshot of biochemical processes jmb.or.krfrontiersin.org.

Such integrated approaches are crucial for elucidating complex biological processes and can lead to the identification of novel biomarkers jmb.or.kr. In microbial ecological research, multi-omics datasets can describe the Earth's microbial metabolome and reveal how metabolite-microbe profiles are shaped by environmental factors up.ac.za. Furthermore, co-occurrence network analyses, often informed by multi-omics data, can identify core functional microbiomes—subsets of microbial species responsible for key metabolic processes within a community frontiersin.org. This integration is vital for understanding dynamic processes in microbial ecology and could extend to paleontological studies to reconstruct ancient microbial activities and environmental conditions based on preserved biomarkers like this compound mdpi.comnih.gov. Considering multi-omics applications during the initial experimental design and sample collection phases is critical for successful data integration up.ac.za.

Advancements in Analytical Techniques for Trace-Level Detection

Significant advancements in analytical techniques are crucial for the trace-level detection and accurate quantification of this compound in complex environmental matrices. Trace analysis techniques are designed to detect and quantify substances present at extremely low concentrations, often in parts per million (ppm), parts per billion (ppb), or even parts per trillion (ppt) ranges intertek.comfastercapital.com.

Key analytical methodologies poised for further advancement include:

Mass Spectrometry (MS) coupled with Chromatography : Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are fundamental for separating complex mixtures and providing detailed information about molecular structures fastercapital.com. Advancements in these methods, particularly in detector sensitivity and resolution, are enabling the detection of ultra-trace levels of compounds azomining.comeag.comnih.gov. GC-MS is widely used for identifying and quantifying volatile organic compounds and trace levels of various compounds in biological and environmental samples fastercapital.com.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : While primarily used for elemental analysis, ICP-MS offers ultra-trace quantification and high sensitivity, and its coupling with separation processes like High-Performance Liquid Chromatography (HPLC) is a rapidly growing area for speciation studies azomining.comeag.comnih.gov.

Spectroscopic and Spectrometric Techniques : Enhanced spectroscopic methods, alongside other advanced instrumentation like X-ray and nuclear techniques, continue to improve the ability to quantify trace substances intertek.comazomining.com. Electrothermal atomization, for instance, has significantly lowered sensitivity limits for detecting ultra-trace metals nih.gov.

These refined techniques are essential for identifying unknown substances, diagnosing contamination incidents, and troubleshooting environmental problems by providing robust analytical studies of trace residues intertek.com. The continuous development of more sensitive, accurate, and precise analytical methods is critical for advancing our knowledge of trace compounds like this compound in various environmental and biological contexts nih.gov.

Novel Applications in Environmental Forensics and Health Surveillance

This compound, particularly its derivative 5β-coprostanol, is a well-established biomarker for the presence of human fecal matter in the environment wikipedia.org. Future research can expand its novel applications in environmental forensics and potentially in health surveillance.

In environmental forensics , this compound can be utilized for:

Tracking Contaminant Pathways : By analyzing this compound concentrations and ratios in different environmental compartments (e.g., water, sediment), researchers can trace the movement and dispersion of fecal contamination, aiding in the identification of responsible parties and the allocation of remediation efforts eolss.netresearchgate.net.

Age Dating Contamination : While this compound itself is a stable biomarker, examining its degradation products or ratios with other sterols can provide insights into the age of fecal contamination, especially when combined with degradation modeling and stable isotope analysis conicet.gov.aramazon.comscispace.com.

In health surveillance , the focus would be on utilizing this compound as an indicator of environmental fecal contamination that could pose public health risks. While not a direct human health biomarker in terms of internal physiological processes, its presence in water or food sources could signal potential exposure to fecal pathogens. Research could explore:

Early Warning Systems : Developing monitoring programs that use this compound levels as an early warning indicator for potential public health threats related to waterborne or foodborne pathogens.

Assessing Environmental Exposure : Quantifying this compound in environmental samples to assess the extent of human or animal fecal pollution in areas relevant to public health, such as recreational waters or agricultural lands nih.gov.

These applications would further solidify this compound's role as a critical tool in environmental investigations and public health protection.

Elucidating Complex Microbial Metabolic Networks

Understanding the complex microbial metabolic networks involved in the production and transformation of this compound is a significant area for future research. Microorganisms form intricate and diverse communities that engage in multifaceted interactions, creating complex and intertwined metabolic networks nih.gov. The conversion of cholesterol to coprostanol (a derivative of this compound) in the vertebrate gut is known to be exclusively bacterial in origin wikipedia.org.

Future research will focus on:

Mapping Biochemical Pathways : Detailed elucidation of the specific biochemical pathways and enzymatic reactions undertaken by gut bacteria to reduce cholesterol to this compound and its derivatives. This involves identifying the key microbial species or consortia responsible for these transformations and the genes encoding the relevant enzymes.

Applying Metabolic Network Models : Stoichiometric Metabolic Network (SMN) models are powerful computational tools that can integrate high-throughput molecular and metabolic data to analyze and optimize metabolic processes within microbial communities frontiersin.org. These models can be used to infer the metabolic capabilities of different microbial species and predict their behavior in various environments frontiersin.orgplos.org.

Integrating Multi-Omics Data for Network Reconstruction : Combining metagenomics, metatranscriptomics, metaproteomics, and metabolomics data will allow for more accurate reconstruction and analysis of these complex metabolic networks nih.govfrontiersin.org. For instance, metatranscriptomics can reveal active metabolic pathways by measuring mRNA levels, while metabolomics can identify the end products and intermediates, providing a comprehensive view of the metabolic landscape nih.gov.

Investigating Environmental Influences : Exploring how environmental factors (e.g., diet, presence of other compounds, oxygen levels) influence the activity and composition of microbial communities involved in this compound metabolism. Understanding these interactions is crucial for predicting the fate of this compound in different ecosystems and for its application as a biomarker plos.org.

By elucidating these complex microbial metabolic networks, researchers can gain a deeper appreciation of the biogeochemical cycling of sterols and the ecological roles of the microorganisms involved.

Understanding Long-Term Geochemical Stability and Degradation Pathways

Future research will also delve into the long-term geochemical stability of this compound and its degradation pathways in various geological settings. This compound, as a saturated sterane, is generally considered more stable than its unsaturated precursor, cholesterol wikipedia.org. However, understanding its persistence and transformation over geological timescales is crucial for its reliable use as a paleobiosignature.

Key areas of investigation include:

Diagenetic and Catagenetic Alterations : Research will focus on how this compound and related sterols undergo diagenetic (early burial) and catagenetic (deeper burial with increasing temperature and pressure) alterations in sediments and rocks. Studies have shown that ratios of coprostanol to epicoprostanol (B1214048), and cholesterol to cholestanol, can reflect sterol degradation at the sediment surface, with epicoprostanol, cholestanol, and plant sterols often being better preserved than cholesterol during burial conicet.gov.ar.

Influence of Environmental Conditions : Investigating the impact of various environmental conditions, such as redox potential (oxic vs. anoxic conditions), temperature, pH, and the presence of specific microbial communities, on the degradation rates and pathways of this compound. For instance, enhanced preservation of sterols has been observed under anoxic conditions conicet.gov.ar.

Identification of Degradation Products : Detailed characterization of the degradation products of this compound under different geochemical regimes. This involves using advanced analytical techniques like LC-MS and Nuclear Magnetic Resonance (NMR) to elucidate the structures of compounds formed during degradation mass-analytica.com. Understanding these products can provide further insights into the diagenetic history of samples.

Modeling Long-Term Stability : Developing and refining geochemical models that predict the long-term stability and degradation kinetics of this compound in different geological environments. This can involve long-term stability studies and accelerated stability analysis to understand compound behavior over time under various conditions mass-analytica.com. Such models are essential for interpreting this compound data in ancient sediments and for assessing the integrity of environmental records ualberta.ca.

Microbial Role in Degradation : While microbial activity is key to this compound formation, its role in long-term degradation in anaerobic or deep subsurface environments needs further elucidation. Coprostanone, for example, can be an intermediary in microbial synthesis or produced in sediments through interconversions conicet.gov.ar.

By addressing these research directions, the scientific community can enhance the precision and reliability of this compound as a molecular fossil and environmental indicator, providing more accurate reconstructions of past ecosystems and pollution events.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for identifying and quantifying coprostane in biological samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Validate protocols with internal standards (e.g., deuterated analogs) to account for matrix effects. Ensure purity via high-performance liquid chromatography (HPLC) with UV detection at 210 nm, as cholesterol derivatives absorb strongly in this range .

- Key considerations : Calibration curves must span physiologically relevant concentrations (0.1–100 µM). Report limits of detection (LOD) and quantification (LOQ) to ensure reproducibility .

Q. How is this compound synthesized from cholesterol, and what are critical reaction conditions?

- Methodology : Convert cholesterol to this compound via stereoselective hydrogenation using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂). Monitor reaction progress with thin-layer chromatography (TLC) and confirm stereochemical purity via circular dichroism (CD) spectroscopy .

- Key considerations : Optimize reaction temperature (70–90°C) and hydrogen pressure (1–3 atm) to minimize byproducts like epithis compound. Purify intermediates via silica gel column chromatography .

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies in this compound synthesis or characterization?

- Methodology : Employ chiral derivatization agents (e.g., Mosher’s acid) coupled with NMR to resolve enantiomeric mixtures. Use X-ray crystallography for absolute configuration determination, especially when discrepancies arise between computational models and experimental data .

- Data contradiction analysis : Compare retention times in chiral HPLC columns with literature values. If conflicts persist, replicate synthesis using alternative catalysts (e.g., enzymatic catalysts) to assess stereochemical outcomes .

Q. What strategies resolve contradictions in this compound’s reported biological activities across studies?

- Methodology : Conduct a systematic review following PRISMA guidelines to aggregate data from in vitro, in vivo, and clinical studies. Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity via I² statistics. Stratify results by model systems (e.g., cell lines vs. animal tissues) to identify context-dependent effects .

- Experimental design : Use isogenic cell lines or genetically modified animal models to control for genetic variability. Include positive controls (e.g., cholesterol) to benchmark activity .

Q. How to design experiments investigating this compound’s role in lipid metabolism pathways?

- Methodology : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling in hepatocyte cultures treated with this compound. Use pathway enrichment tools (e.g., KEGG, Gene Ontology) to identify perturbed networks. Validate findings with CRISPR-Cas9 knockouts of candidate genes (e.g., CYP7A1) .